2-Cyano-4-bromo methyl biphenyl

Catalog No.
S15469315
CAS No.
1284227-57-1
M.F
C14H10BrN
M. Wt
272.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-4-bromo methyl biphenyl

CAS Number

1284227-57-1

Product Name

2-Cyano-4-bromo methyl biphenyl

IUPAC Name

3-bromo-2-methyl-6-phenylbenzonitrile

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

InChI

InChI=1S/C14H10BrN/c1-10-13(9-16)12(7-8-14(10)15)11-5-3-2-4-6-11/h2-8H,1H3

InChI Key

JGVFSTYELULBTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)C2=CC=CC=C2)Br

2-Cyano-4-bromomethylbiphenyl, also known as 4'-bromomethyl-2-cyanobiphenyl, is an organic compound characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. The compound features a cyano group ( CN\text{ C}\equiv \text{N}) at the ortho position (2nd position) of one phenyl ring and a bromomethyl group ( CH2Br\text{ CH}_2\text{Br}) at the para position (4th position) of the other phenyl ring. Its molecular formula is C14H10BrN\text{C}_{14}\text{H}_{10}\text{BrN}, and it has a molecular weight of approximately 272.14 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of angiotensin II receptor antagonists used for treating hypertension .

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, making it a suitable target for nucleophiles.
  • Electrophilic Aromatic Substitution: The cyano group, being electron-withdrawing, can influence the reactivity of the aromatic rings towards electrophilic substitution.
  • Coupling Reactions: The compound can serve as a coupling partner in reactions to form more complex structures, particularly in the synthesis of pharmaceuticals .

Research indicates that 2-cyano-4-bromomethylbiphenyl may exhibit biological activity relevant to drug development. Its structural similarity to certain angiotensin II receptor antagonists suggests it could be explored as a scaffold for designing enzyme inhibitors. The cyano group enhances its potential as a bioactive compound by modulating interactions with biological targets. Specific studies have highlighted its use in protein-binding studies related to quinoxaline angiotensin II receptor antagonists, which are critical for understanding drug efficacy and safety .

The synthesis of 2-cyano-4-bromomethylbiphenyl can be accomplished through various methods:

  • Bromination of 2-Cyano-4-methylbiphenyl:
    • Reacting 2-cyano-4-methylbiphenyl with bromine in the presence of a radical initiator and an oxidizing agent allows for efficient bromination while minimizing side reactions caused by hydrogen bromide by-products .
    • Reaction example:
      2 Cyano 4 methylbiphenyl+Br22 Cyano 4 bromomethylbiphenyl+by products\text{2 Cyano 4 methylbiphenyl}+\text{Br}_2\rightarrow \text{2 Cyano 4 bromomethylbiphenyl}+\text{by products}
  • Dibromohydantoin Method:
    • Another method involves using dibromohydantoin as a brominating agent under controlled conditions to yield the desired product with high purity and yield .

2-Cyano-4-bromomethylbiphenyl is primarily utilized in pharmaceutical research and development:

  • Intermediate for Drug Synthesis: It serves as an important intermediate in the synthesis of angiotensin II receptor antagonists, which are used to treat hypertension.
  • Research Tool: Its role in protein-binding studies aids in understanding drug interactions and pharmacokinetics .

Studies involving 2-cyano-4-bromomethylbiphenyl focus on its interaction with various biological targets:

  • Protein Binding: Research has shown that this compound can interact with proteins involved in hypertension regulation, providing insights into its potential therapeutic applications.
  • Genotoxic Impurity Studies: It has been investigated for its role as a potential genotoxic impurity in other pharmaceutical compounds, highlighting its importance in quality control processes .

Several compounds share structural similarities with 2-cyano-4-bromomethylbiphenyl, including:

Compound NameStructure FeaturesUnique Properties
2-Cyano-4-methylbiphenylContains a cyano group and a methyl groupServes as a precursor for bromination reactions
4-BromobenzonitrileContains a bromine atom and a nitrile groupPrimarily used in organic synthesis
2-Cyano-3-(trifluoromethyl)phenolContains trifluoromethyl and cyano groupsExhibits unique electronic properties due to fluorine
AzilsartanAn angiotensin II receptor antagonistDirectly used in hypertension treatment

2-Cyano-4-bromomethylbiphenyl is unique due to its specific combination of functional groups that enhance its reactivity and potential biological activity, distinguishing it from other similar compounds .

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

270.99966 g/mol

Monoisotopic Mass

270.99966 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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